molecular formula C7H8O3 B2920236 3-(Oxolan-2-yl)prop-2-ynoic acid CAS No. 1341115-30-7

3-(Oxolan-2-yl)prop-2-ynoic acid

Cat. No.: B2920236
CAS No.: 1341115-30-7
M. Wt: 140.138
InChI Key: LNTJEHUZWUUSPW-UHFFFAOYSA-N
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Description

3-(Oxolan-2-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . It is also known by its IUPAC name, 3-tetrahydro-2-furanyl-2-propynoic acid . This compound features a furan ring fused to a propynoic acid moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 3-(Oxolan-2-yl)prop-2-ynoic acid can be achieved through several routes. One common method involves the reaction of tetrahydrofuran with propargyl bromide in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

3-(Oxolan-2-yl)prop-2-ynoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(oxolan-2-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJEHUZWUUSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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